

Technical Guide: Lidocaine Impurity 5-d6

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of available information regarding Lidocaine Impurity 5 and its deuterated analog, **Lidocaine Impurity 5-d6**. Due to the limited specific data available for the deuterated form, this guide focuses on the known properties and analytical methodologies for the non-deuterated Lidocaine Impurity 5, alongside general principles applicable to the analysis of deuterated lidocaine compounds. This document is intended to serve as a valuable resource for researchers engaged in the development, analysis, and quality control of lidocaine and its related substances.

Chemical Identification and Properties

A specific Chemical Abstracts Service (CAS) number for **Lidocaine Impurity 5-d6** has not been identified in public databases. However, the non-deuterated form, Lidocaine Impurity 5, is well-documented.

Table 1: Chemical Identification of Lidocaine Impurity 5



Parameter	Information	
Compound Name	Lidocaine Impurity 5	
Synonyms	2-((2,6-dimethylphenyl)amino)-2-oxoacetic acid	
CAS Number	2903-48-2[1][2]	
Molecular Formula	C10H11NO3[1][2]	
Molecular Weight	193.20 g/mol [1]	

Lidocaine Impurity 5 is a known process impurity and potential degradation product of lidocaine. Its deuterated counterpart, **Lidocaine Impurity 5-d6**, would be the isotopically labeled version of this compound, where six hydrogen atoms are replaced by deuterium. Such labeled compounds are crucial as internal standards in quantitative analytical methods, such as mass spectrometry, to improve accuracy and precision.

Table 2: Selected Lidocaine Impurities and Deuterated Analogs

For comparative purposes, the following table lists other known impurities of lidocaine and related deuterated compounds.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Lidocaine	137-58-6[3]	C14H22N2O[3]	234.34[3]
Lidocaine Impurity F (HCI)	857170-72-0	C14H22N2O · HCl	270.80
N-desethyl Lidocaine (free base)	7728-40-7[4]	C12H18N2O[4]	206.29[4]
Lidocaine Cyclic impurity	113225-33-5[4]	C14H18N2O[4]	230.31[4]
Glycinexylidide-d6 HCl	N/A	C10H9D6CIN2O	N/A

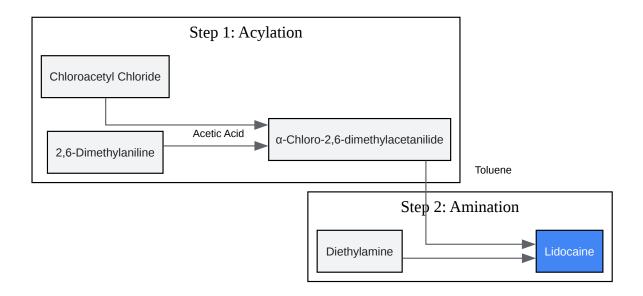


Potential Formation Pathways

Impurities in active pharmaceutical ingredients (APIs) like lidocaine can originate from the synthesis process or degradation.

Synthetic Pathway of Lidocaine

The synthesis of lidocaine typically involves a multi-step process where impurities can be introduced or formed. A common synthetic route starts from 2,6-dimethylaniline.[5][6][7] Understanding this pathway is critical for identifying potential process-related impurities.



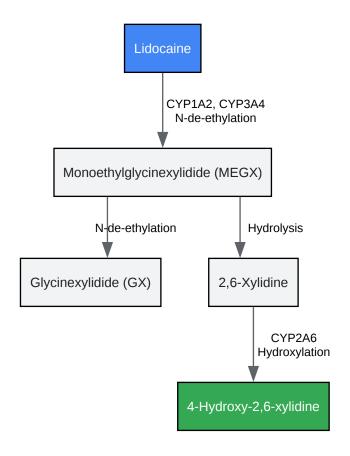
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General Synthesis of Lidocaine.

Metabolic Pathway of Lidocaine

Lidocaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[8][9] The metabolic process involves N-dealkylation and hydroxylation, leading to various metabolites that can be considered impurities if present in the final drug product.[8][10][11]





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Major Metabolic Pathway of Lidocaine.

Experimental Protocols

While specific experimental protocols for "Lidocaine Impurity 5-d6" are not available, general methods for the analysis of lidocaine and its impurities can be adapted.

General Analytical Workflow

A typical workflow for the identification and quantification of lidocaine impurities involves chromatographic separation followed by mass spectrometric detection.



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